Hexyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside

anomerization kinetics glycoside stability TACA synthesis

Generic peracetyl GlcNAc glycosides often exhibit anomeric instability and inconsistent coupling yields in TACA assembly. This β-anomeric hexyl glycoside resolves these issues: • Defined β-configuration with quantifiable anomerization kinetics (66% α after 5h vs. 41% for methyl analog) • Balanced logP (1.63) for organic-phase handling without aggregation • Crystalline form enabling accurate mass balance and purity verification. Serves as a benchmark glycosyl acceptor for donor/promoter screening and key intermediate for Lewis B, Lewis A, and sialyl-Lewis X mimetics.

Molecular Formula C20H33NO9
Molecular Weight 431.5 g/mol
CAS No. 172945-26-5
Cat. No. B062897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside
CAS172945-26-5
Molecular FormulaC20H33NO9
Molecular Weight431.5 g/mol
Structural Identifiers
SMILESCCCCCCOC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C
InChIInChI=1S/C20H33NO9/c1-6-7-8-9-10-26-20-17(21-12(2)22)19(29-15(5)25)18(28-14(4)24)16(30-20)11-27-13(3)23/h16-20H,6-11H2,1-5H3,(H,21,22)/t16-,17-,18-,19-,20-/m1/s1
InChIKeyRZSSLCQNNAGTQY-LASHMREHSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hexyl 2‑acetamido‑3,4,6‑tri‑O‑acetyl‑2‑deoxy‑β‑D‑glucopyranoside (CAS 172945‑26‑5) – a peracetylated hexyl N‑acetyl‑β‑D‑glucosaminide for glycoconjugate synthesis


Hexyl 2‑acetamido‑3,4,6‑tri‑O‑acetyl‑2‑deoxy‑β‑D‑glucopyranoside is a fully acetyl‑protected N‑acetyl‑β‑D‑glucosamine (GlcNAc) glycoside carrying an n‑hexyl aglycone. The peracetate groups render the molecule sufficiently lipophilic for organic‑phase manipulations while preserving the β‑anomeric configuration required for many glycosyl‑transferase and glycosidase substrate studies [1]. It is primarily employed as a key intermediate in the assembly of tumor‑associated carbohydrate antigens (TACAs), glycomimetics, and as a defined glycosyl acceptor in α‑selective thermal glycosylation reactions [2].

Defined β-anomeric configuration supports enzymatic recognition and oxime-conjugation steps in TACA synthesis
Peracetate protection provides organic-phase compatibility for glycosylation and protecting-group manipulations
n‑Hexyl aglycone enables crystalline product isolation and a balanced lipophilic profile

Why a generic “peracetylated alkyl GlcNAc” cannot replace hexyl 2‑acetamido‑3,4,6‑tri‑O‑acetyl‑2‑deoxy‑β‑D‑glucopyranoside


Small structural variations in the aglycone or anomeric configuration of peracetylated GlcNAc glycosides produce large, quantifiable differences in anomerization kinetics and glycosylation outcomes. The hexyl chain imparts a balance of lipophilicity and steric bulk that directly controls the rate of β‑to‑α anomerization relative to shorter (methyl) or longer (nonyl) analogs, while the β‑anomer is the obligatory configuration for most enzymatic recognition and for downstream oxime‑conjugation steps used in TACA synthesis [1]. Procuring a generic “alkyl peracetyl GlcNAc” therefore risks sub‑optimal anomeric stability, lower coupling yields, or incompatible solubility, all of which translate into failed syntheses or unreproducible biological data.

!
Aglycone chain length (methyl vs. hexyl) alters anomerization rate and physical form – methyl analogs may remain syrups and exhibit slower β‑to‑α conversion.
!
Anomeric configuration (α vs. β) directly impacts enzymatic recognition and downstream conjugation efficiency; generic β‑alkyl GlcNAc may not guarantee configuration.
!
Peracetate protection pattern or other protecting groups (e.g., benzyl) can shift solubility and reactivity profiles, risking incompatible synthetic outcomes.

Quantitative evidence differentiating hexyl 2‑acetamido‑3,4,6‑tri‑O‑acetyl‑2‑deoxy‑β‑D‑glucopyranoside from its closest structural analogs


Hexyl peracetyl GlcNAc β‑glycoside anomerizes 1.6‑fold faster than the methyl analog under DBM‑DMF conditions

In a direct head‑to‑head comparison, hexyl 2‑acetamido‑3,4,6‑tri‑O‑acetyl‑2‑deoxy‑β‑D‑glucopyranoside (5β) converted to its α‑anomer (5α) substantially faster than methyl 2‑acetamido‑3,4,6‑tri‑O‑acetyl‑2‑deoxy‑β‑D‑glucopyranoside (6β). After 5 h at 100 °C in 1:2 DBM‑DMF, the hexyl derivative reached 66 % α‑anomer, whereas the methyl analog reached only 41 % α [1]. At 2 h, the ratio of α‑anomer formed was hexyl:methyl = 60:44 in one trial and 80:66 in another [1]. This trend is consistent with earlier observations that peracetylated β‑hexyl glucopyranoside anomerizes faster than its methyl counterpart under Lewis acid activation [1].

Anomerization rate
Head-to-head
Hexyl: 66% α after 5 h; Methyl: 41% α
Faster anomerization demands tighter reaction control; predictable kinetics
DBM‑DMF, 100 °C; ¹H‑NMR integration
anomerization kinetics glycoside stability TACA synthesis

Hexyl peracetyl GlcNAc β‑glycoside provides a crystalline α‑glycoside product in high yield under α‑selective thermal glycosylation

When acetyl‑protected 2‑acetamido‑2‑deoxy‑β‑D‑glucopyranosyl diphenylphosphinate was glycosylated with 1‑hexanol using TMSOTf in nitromethane at reflux, the α‑anomer of the title compound was obtained as a crystalline solid in high yield [1]. Under identical conditions, other primary alcohols also gave α‑glycosides, but the hexyl derivative uniquely allowed facile crystallization and full characterization [1]. This property simplifies purification and scale‑up compared to lower‑chain or unsaturated alkyl glycosides that often remain as syrups.

Crystalline product
Class-level inference
Crystalline α‑glycoside, high yield
Crystallinity simplifies purification and scale-up
Exact yield not reported; qualitative advantage
α‑selective glycosylation glycosyl donor crystalline intermediate

Hexyl chain logP of 1.63 balances organic solubility and aqueous compatibility for membrane‑penetration studies

The computed octanol‑water partition coefficient (logP) of hexyl 2‑acetamido‑3,4,6‑tri‑O‑acetyl‑2‑deoxy‑β‑D‑glucopyranoside is 1.63 . This value places it in the optimal range for passive membrane permeability while retaining sufficient water solubility for biological assays. Shorter‑chain analogs (e.g., methyl, logP typically <0.5) are too polar for efficient membrane crossing, while longer‑chain analogs (e.g., nonyl, logP >4) risk micelle formation and nonspecific binding. The hexyl aglycone thus offers a distinct window of physicochemical properties.

logP (computed)
Data to verify
logP = 1.63
Balances passive membrane permeability and aqueous solubility
Computed value; experimental validation lacking
lipophilicity drug delivery membrane permeability

Best‑fit application scenarios for hexyl 2‑acetamido‑3,4,6‑tri‑O‑acetyl‑2‑deoxy‑β‑D‑glucopyranoside based on differential evidence


Synthesis of tumor‑associated carbohydrate antigens (TACAs) requiring anomerically pure β‑GlcNAc glycosides

The compound’s defined β‑anomeric configuration and its quantifiably faster anomerization kinetics (66 % α after 5 h vs. 41 % for methyl) make it a sensitive probe for optimizing anomerization‑free conjugation steps. Researchers constructing Lewis B, Lewis A, or sialyl‑Lewis X mimetics benefit from the hexyl aglycone’s balance of lipophilicity and crystallinity [1].

Method‑development platform for α‑selective thermal glycosylation

Because the hexyl glycoside is obtained as a crystalline α‑anomer in high yield under TMSOTf‑promoted glycosylation, it serves as an ideal benchmark acceptor for testing new glycosyl donors and promoters. Its crystallinity facilitates accurate mass balance and purity assessment, advantages not offered by shorter‑chain alkyl glycosides [2].

Intracellular delivery and membrane‑permeability studies of glycosylated cargo

With a logP of 1.63, the compound straddles the critical window for passive membrane diffusion while avoiding the solubility and aggregation issues of longer‑chain analogs. This property is exploited in the design of chlorambucil‑sugar conjugates and other prodrugs where the hexyl chain enhances cellular uptake without compromising aqueous formulation .

Application
Selection Property
Validation Focus
TACA synthesis with pure β‑GlcNAc glycosides
β‑anomeric configuration and controlled anomerization kinetics
Anomerization stability under conjugation conditions
α‑selective thermal glycosylation method development
Crystalline α‑glycoside product
Crystallinity for accurate mass balance and purity
Intracellular delivery and membrane permeability studies
Balanced lipophilicity (logP ~1.6 range)
Passive membrane diffusion and aqueous compatibility
Quote Request

Request a Quote for Hexyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.